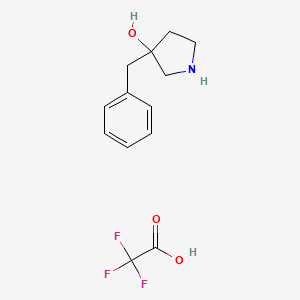
3-(4-Bromophenyl)sulfanyl-5-(Trifluormethyl)pyridin-2-carbonitril
Übersicht
Beschreibung
“3-(4-Bromoophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile” is a compound that falls under the category of trifluoromethylpyridines (TFMPs). TFMPs and their intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . This unique structure is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives often involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . The presence of these elements is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Wissenschaftliche Forschungsanwendungen
Pflanzenschutzmittelindustrie
Diese Verbindung wird bei der Synthese von Pflanzenschutzmitteln eingesetzt, da die Trifluormethylpyridin-(TFMP)-Gruppe einzigartige Eigenschaften verleiht. TFMP-Derivate werden hauptsächlich zum Pflanzenschutz verwendet und bieten einen wirksamen Schutz vor Schädlingen . Die Einführung von Fluazifop-Butyl markierte den Beginn von TFMP-Derivaten auf dem Markt, und seitdem wurden über 20 neue TFMP-haltige Pflanzenschutzmittel entwickelt .
Pharmazeutische Forschung
In der Pharmazie wurde die TFMP-Gruppe in mehrere Medikamente und Tierarzneimittel integriert. Derzeit sind fünf pharmazeutische und zwei veterinärmedizinische Produkte mit der TFMP-Gruppe für den Markt zugelassen, und viele weitere befinden sich in klinischen Studien . Die Kombination der physikalisch-chemischen Eigenschaften von Fluor und den Eigenschaften des Pyridinrings trägt zu den biologischen Aktivitäten dieser Verbindungen bei .
Antimikrobielle Mittel
Das Strukturmotiv von TFMP wird für die Entwicklung neuer antimikrobieller Mittel untersucht. Die Forschung zeigt, dass Derivate dieser Verbindung als potente Wachstumsinhibitoren von arzneimittelresistenten Bakterien, wie z. B. MRSA, dienen können . Dies ist besonders wichtig im Kampf gegen Antibiotikaresistenz.
Synthese von Pyrazolderivaten
Pyrazolderivate, die mit Hilfe von TFMP-verwandten Verbindungen synthetisiert wurden, haben sich als vielversprechend als Wachstumsinhibitoren von arzneimittelresistenten Bakterien erwiesen. Diese Derivate erwiesen sich als wirksam gegen planktonische grampositive Bakterien und MRSA-Persistenz, wobei einige Verbindungen auch ein Potenzial gegen S. aureus-Biofilme zeigten.
Neurotoxizitätsstudien
Neu synthetisierte Derivate von TFMP werden auf ihre neurotoxischen Potenziale untersucht. So wurden beispielsweise in einer Studie zu einem Pyrazolinderivat in Verbindung mit TFMP dessen Auswirkungen auf die Acetylcholinesterase-Aktivität und die Malondialdehyd-Spiegel im Gehirn untersucht, die mit Neurotoxizität in Verbindung gebracht werden .
Entwicklung fluorierter organischer Chemikalien
Die TFMP-Gruppe ist entscheidend für die Weiterentwicklung fluorierter organischer Chemikalien, die in verschiedenen Bereichen wie der Materialwissenschaft immer wichtiger werden. Das Vorhandensein von Fluor in organischen Verbindungen beeinflusst deren biologische Aktivitäten und physikalischen Eigenschaften erheblich, wodurch sie in der Entdeckungschimie wertvoll werden .
Gasphasenreaktionen
TFMP-Derivate werden aufgrund ihrer einzigartigen Reaktivität und Stabilität auch in Gasphasenreaktionen eingesetzt. Diese Reaktionen sind wichtig bei der Synthese komplexer organischer Verbindungen und Materialien mit spezifischen Eigenschaften .
Funktionelle Materialien
Die einzigartigen Eigenschaften von TFMP-Derivaten machen sie für die Entwicklung funktionaler Materialien geeignet. Diese Materialien finden Anwendung in verschiedenen Industrien, darunter Elektronik, Beschichtungen und fortschrittliche Fertigungsprozesse .
Wirkmechanismus
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . This unique combination is thought to contribute to the effectiveness of these compounds in various applications, including agrochemical and pharmaceutical industries .
Zukünftige Richtungen
The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests a promising future for the development and application of “3-(4-Bromoophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile” and similar compounds.
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)sulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrF3N2O2S/c14-9-1-3-10(4-2-9)22(20,21)12-5-8(13(15,16)17)7-19-11(12)6-18/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYVCYXAIOYZLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=C(N=CC(=C2)C(F)(F)F)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrF3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301149870 | |
| Record name | 2-Pyridinecarbonitrile, 3-[(4-bromophenyl)sulfonyl]-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301149870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1672675-21-6 | |
| Record name | 2-Pyridinecarbonitrile, 3-[(4-bromophenyl)sulfonyl]-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1672675-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarbonitrile, 3-[(4-bromophenyl)sulfonyl]-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301149870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide hydrochloride](/img/structure/B1381039.png)
![N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide](/img/structure/B1381040.png)
![1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1381044.png)
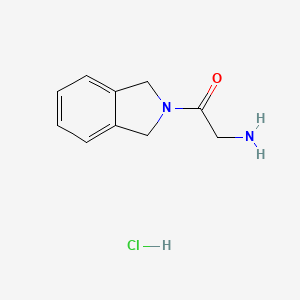

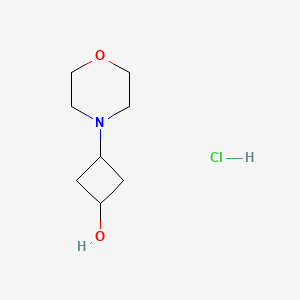
![tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylate](/img/structure/B1381053.png)

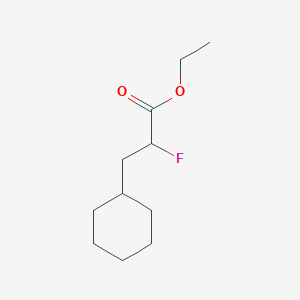
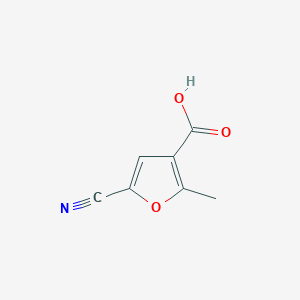
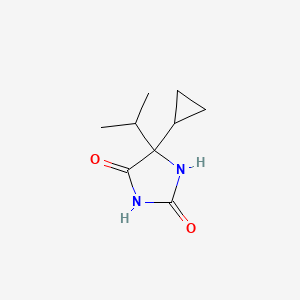

![4-[3-(Aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one dihydrochloride](/img/structure/B1381059.png)
